Potassium 4-iodobenzenesulfonate
CAS No.: 13035-63-7
Cat. No.: VC20996649
Molecular Formula: C6H4IKO3S
Molecular Weight: 322.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13035-63-7 |
|---|---|
| Molecular Formula | C6H4IKO3S |
| Molecular Weight | 322.16 g/mol |
| IUPAC Name | potassium;4-iodobenzenesulfonate |
| Standard InChI | InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
| Standard InChI Key | JKXILXFUIWOQAP-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] |
| SMILES | C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] |
Introduction
Potassium 4-iodobenzenesulfonate is a chemical compound with the molecular formula C₆H₄IKO₃S and a CAS number of 13035-63-7. It is widely recognized for its applications in organic synthesis, pharmaceutical development, analytical chemistry, material science, and environmental studies . This compound exhibits excellent solubility in water and polar organic solvents, making it an ideal reagent for various chemical reactions .
Synthesis Methods
The synthesis of potassium iodobenzenesulfonates typically involves the sulfonation of iodobenzene with concentrated sulfuric acid followed by neutralization with potassium hydroxide or other potassium salts to form the desired product.
For example, one method involves sulfonating iodobenzene at temperatures between 40°C to 60°C using sulfuric acid at concentrations of about 94% to yield the corresponding sulfonic acid derivative before converting it into its potassium salt form through reaction with potassium hydroxide or carbonate solutions.
Another approach might involve oxidation steps if aiming for specific derivatives like iodylbenzenesulfonates.
textIodobenzene + H₂SO₄ → Iodobenzenesulfonic Acid Iodobenzenesulfonic Acid + KOH → Potassium Iodobenzenesulfonate
Detailed Synthesis Process:
As described in patent RU2524316C2, one method involves stirring iodobenzene with sulfuric acid (94–98%) at temperatures between approximately °C to °C over several hours before isolating the resulting sulfonic acid crystals every few hours or extracting them using hot chloroform .
Applications
Potassium iodobenzenesulfonates are versatile reagents used across multiple fields:
Organic Synthesis:
They serve as intermediates in synthesizing complex aromatic molecules efficiently.
Pharmaceutical Development:
Used in producing active pharmaceutical ingredients (APIs).
Analytical Chemistry:
Acts as standards for calibration purposes.
Material Science:
Involved in creating conductive polymers essential for electronics.
Environmental Chemistry:
Used in assessing iodinated compounds' presence in water sources.
| Application Area | Role/Use |
|---|---|
| Organic Synthesis | Intermediate for synthesizing aromatic compounds |
| Pharmaceutical Development | Production of active pharmaceutical ingredients (APIs) |
| Analytical Chemistry | Calibration standard |
| Material Science | Formulation of conductive polymers |
| Environmental Chemistry | Monitoring presence of iodinated compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume